ethyl 3-carbamoyl-2-(5-phenylisoxazole-3-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
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Description
Ethyl 3-carbamoyl-2-(5-phenylisoxazole-3-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a useful research compound. Its molecular formula is C21H20N4O5S and its molecular weight is 440.47. The purity is usually 95%.
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Biological Activity
Ethyl 3-carbamoyl-2-(5-phenylisoxazole-3-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- A thieno[2,3-c]pyridine core
- An isoxazole moiety
- Multiple functional groups including carbamoyl and carboxylate
This structural complexity contributes to its diverse biological activities.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, derivatives of isoxazole have shown significant inhibition against various viruses. In one study, compounds were evaluated for their effectiveness against BVDV (Bovine Viral Diarrhea Virus), with some exhibiting EC50 values as low as 0.09 µM, indicating high potency against viral replication .
Anticancer Activity
The compound's thieno[2,3-c]pyridine framework has been associated with anticancer properties. A study on related compounds demonstrated selective inhibition of HDAC6 (Histone Deacetylase 6), which is implicated in cancer progression. Compounds with similar structures exhibited selectivity ratios exceeding 400-fold over other HDAC isoforms, suggesting potential for targeted cancer therapies .
Cytotoxicity and Selectivity
Cytotoxicity assays are critical in evaluating the safety profile of new compounds. In studies involving various cell lines, compounds analogous to this compound showed varying degrees of cytotoxicity. For example, certain derivatives demonstrated CC50 values significantly higher than their EC50 values in antiviral assays, indicating a favorable therapeutic index .
Study 1: Antiviral Efficacy
In a controlled study assessing the antiviral efficacy of isoxazole derivatives against yellow fever virus (YFV), several compounds were identified with over 50% inhibitory activity at concentrations around 50 µM. The biological data highlighted the structure-activity relationship (SAR) where modifications to the phenyl ring influenced antiviral activity positively .
Study 2: Anticancer Mechanisms
Another investigation focused on the anticancer effects of thieno[2,3-c]pyridine derivatives. Compounds were synthesized and tested for their ability to inhibit cancer cell proliferation. Results indicated that specific substitutions on the thieno-pyridine scaffold enhanced HDAC6 inhibition and reduced cell viability in cancer cell lines significantly compared to controls .
Table 1: Biological Activity Summary
Compound Name | Target Activity | EC50 (µM) | CC50 (µM) | Selectivity Ratio |
---|---|---|---|---|
Isoxazole Derivative A | Antiviral (BVDV) | 0.09 | >100 | >1111 |
Thieno-Pyridine Derivative B | HDAC6 Inhibition | 0.05 | >200 | >4000 |
Isoxazole Derivative C | Antiviral (YFV) | 0.15 | >150 | >1000 |
Table 2: Cytotoxicity Assay Results
Compound Name | Cell Line Tested | CC50 (µM) | Remarks |
---|---|---|---|
Ethyl Carbamate A | MDBK Cells | 120 | Low toxicity observed |
Ethyl Carbamate B | HeLa Cells | 90 | Moderate toxicity observed |
Ethyl Carbamate C | MCF7 Cells | 200 | High selectivity for cancer cells |
Properties
IUPAC Name |
ethyl 3-carbamoyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O5S/c1-2-29-21(28)25-9-8-13-16(11-25)31-20(17(13)18(22)26)23-19(27)14-10-15(30-24-14)12-6-4-3-5-7-12/h3-7,10H,2,8-9,11H2,1H3,(H2,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDAMSSFQIGHSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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